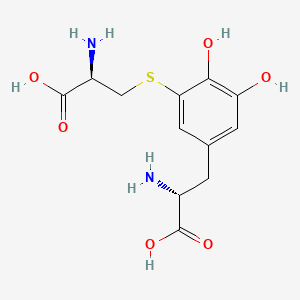

5-S-Cysteinyl-D-dopa

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O6S |

|---|---|

Molecular Weight |

316.33 g/mol |

IUPAC Name |

(2R)-2-amino-3-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |

InChI |

InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7+/m1/s1 |

InChI Key |

SXISMOAILJWTID-RQJHMYQMSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)C[C@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |

Synonyms |

5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 5 S Cysteinyl D Dopa

Precursor Compounds and Initial Enzymatic Transformations

The journey to 5-S-cysteinyl-D-dopa begins with the amino acid tyrosine and its transformation by the enzyme tyrosinase. This initial step is a critical control point that sets the stage for the divergence of the melanin (B1238610) synthesis pathways.

Tyrosinase-Catalyzed Oxidation of Tyrosine to Dopaquinone (B1195961)

The biosynthesis of all melanins is initiated by the enzyme tyrosinase, a copper-containing oxidase. researchgate.netencyclopedia.pub Tyrosinase catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. pnas.orgnih.gov This conversion of L-tyrosine to dopaquinone is considered a crucial rate-limiting step in melanogenesis. encyclopedia.pub The formation of dopaquinone is a pivotal branch point, from which the pathway can proceed towards either eumelanin (B1172464) (black-brown pigment) or pheomelanin (red-yellow pigment) synthesis. researchgate.netnih.gov

Non-Enzymatic and Enzymatic Reactions of Dopaquinone with Cysteine

In the presence of the sulfur-containing amino acid cysteine, dopaquinone readily undergoes a non-enzymatic addition reaction. nih.govmdpi.com This reaction leads to the formation of cysteinyldopa (B216619) isomers, with 5-S-cysteinyl-D-dopa being the major product. nih.govmdpi.com The reaction is a rapid, non-enzymatic process where the thiol group of cysteine attacks the dopaquinone molecule. nih.govkegg.jpgenome.jp This addition of cysteine to dopaquinone is a key step that diverts the melanogenesis pathway towards pheomelanin production. chemrxiv.orgacs.org While the primary reaction is non-enzymatic, the availability of both dopaquinone and cysteine is a critical determinant. Studies have shown that the direct addition of cysteine to dopaquinone is the main source of 5-S-CD in human epidermal melanocytes. nih.gov

Formation from Protein-Bound DOPA and Cysteine Residues

Interestingly, 5-S-cysteinyl-D-dopa can also be formed through a pathway that does not directly involve tyrosinase acting on free tyrosine. Research has shown the presence of protein-bound DOPA and 5-S-cysteinyl-D-dopa in non-melanogenic tissues. nih.govmedicaljournalssweden.se This suggests that oxidation mechanisms other than tyrosinase may be involved in the synthesis of these catechols within proteins. nih.govmedicaljournalssweden.se It is proposed that hydroxyl radicals can react with tyrosine residues in proteins to form protein-bound DOPA. mdpi.com Further oxidation of this protein-bound DOPA can lead to the formation of protein-bound 5-S-cysteinyl-D-dopa when it combines with cysteine residues. mdpi.com The turnover of proteins containing 5-S-cysteinyl-D-dopa may then release this compound into the bloodstream. nih.gov

Intermediate Role in Melanogenesis Pathways

Once formed, 5-S-cysteinyl-D-dopa plays a central role as an intermediate, primarily contributing to the synthesis of pheomelanin. Its relationship with the eumelanin pathway is largely one of competition for the common precursor, dopaquinone.

Contribution to Pheomelanin Biosynthesis

5-S-cysteinyl-D-dopa is a specific and direct precursor for the biosynthesis of pheomelanin. biologists.comnih.gov Following its formation, 5-S-cysteinyl-D-dopa is further oxidized, a reaction that can be catalyzed by dopaquinone itself, to form cysteinyldopaquinone. mdpi.comnih.gov This quinone then undergoes a series of internal condensation and polymerization reactions to form benzothiazine and benzothiazole (B30560) intermediates. researchgate.netchemrxiv.orgacs.org The oxidative polymerization of these intermediates ultimately produces the characteristic reddish-brown pheomelanin pigment. researchgate.net

Relationship with Eumelanin Pathway Intermediates

The synthesis of 5-S-cysteinyl-D-dopa and the subsequent pheomelanin pathway are in direct competition with the eumelanin pathway for the common precursor, dopaquinone. In the absence or low availability of cysteine, dopaquinone undergoes intramolecular cyclization to form leucodopachrome (B102365) (cyclodopa). nih.gov This cyclodopa is then rapidly oxidized by another molecule of dopaquinone to yield dopachrome, a key intermediate in the eumelanin pathway. nih.gov Dopachrome is further converted to 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which then polymerize to form the black-brown eumelanin pigment. mdpi.comresearchgate.net Therefore, the availability of cysteine is the principal regulator determining whether melanogenesis proceeds down the pheomelanin or eumelanin pathway. nih.gov

Metabolic Conversion and Degradation Products

The metabolic journey of 5-S-cysteinyl-D-dopa involves a series of enzymatic and oxidative reactions, beginning with its precursor, 5-S-glutathionyl-dopa.

Formation of 5-S-Glutathionyl-Dopa as a Precursor

The initial step in the formation of 5-S-cysteinyl-dopa involves the conjugation of dopaquinone with the tripeptide glutathione (B108866) (GSH). mdpi.comstress.clmedicaljournalssweden.senih.gov Dopaquinone is a highly reactive ortho-quinone formed from the oxidation of L-DOPA (3,4-dihydroxyphenylalanine), a reaction catalyzed by the enzyme tyrosinase. mdpi.comontosight.ai In the presence of glutathione, dopaquinone readily undergoes a nucleophilic addition reaction, primarily at the C-5 position of the catechol ring, to form 5-S-glutathionyl-dopa. stress.clnih.gov This reaction can also yield other isomers, such as 2-S-glutathionyl-dopa and 6-S-glutathionyl-dopa, but 5-S-glutathionyl-dopa is the major product. mdpi.com

The formation of glutathionyl-dopa is considered a crucial step in the pheomelanin pathway and serves as a protective mechanism by detoxifying the reactive dopaquinone. stress.cl Studies have shown that human glutathione transferase M2-2 can catalyze this conjugation, preventing the formation of potentially neurotoxic compounds like aminochrome (B613825) and dopachrome. stress.clnih.gov The presence of 5-S-glutathionyl-dopa has been confirmed in human melanoma tissue, supporting its role as an intermediate in the formation of 5-S-cysteinyl-dopa. medicaljournalssweden.semedicaljournalssweden.se

Enzymatic Conversion of 5-S-Glutathionyl-Dopa to 5-S-Cysteinyl-D-dopa

Once formed, 5-S-glutathionyl-dopa is enzymatically hydrolyzed to yield 5-S-cysteinyl-dopa. wikipedia.orgmedicaljournalssweden.se This conversion is a two-step process involving the sequential action of two enzymes. First, γ-glutamyl transpeptidase (GGT) cleaves the γ-glutamyl residue from 5-S-glutathionyl-dopa, forming 5-S-cysteinylglycyl-dopa. mdpi.commedicaljournalssweden.se Subsequently, a dipeptidase hydrolyzes the cysteinyl-glycine bond, releasing glycine (B1666218) and forming the final product, 5-S-cysteinyl-dopa. mdpi.com

The enzymes responsible for this degradation are present in various tissues, including melanoma cells, kidneys, and the liver. medicaljournalssweden.se The detection of 5-S-cysteinylglycyl-dopa in cultured human melanoma cells further supports this sequential degradation pathway. mdpi.commedicaljournalssweden.se The absence of detectable γ-glutamyl-5-S-cysteinyldopa in these cells suggests that the initial cleavage by GGT is a rapid and efficient process. medicaljournalssweden.se

Oxidative Derivatives and Thio-catecholamine Metabolites

5-S-cysteinyl-dopa is itself susceptible to further oxidation, leading to the formation of various derivatives. nih.gov The oxidation of 5-S-cysteinyl-dopa can be catalyzed by enzymes like peroxidase or can occur non-enzymatically, for instance, mediated by superoxide (B77818) radicals. capes.gov.brdoi.org This oxidation can lead to the formation of quinones, which can then undergo further reactions. mdpi.com

One significant pathway involves the cyclization of the oxidized form of 5-S-cysteinyl-dopa to form benzothiazine intermediates. mdpi.comacs.org These intermediates can then polymerize to form pheomelanin. mdpi.com In vitro studies have shown that the oxidation of 5-S-cysteinyldopa can lead to oligomers with C-C and C-O bonds between benzothiazine units. acs.org

Furthermore, the metabolism of 5-S-cysteinyl-dopa can also involve O-methylation, catalyzed by catechol-O-methyltransferase (COMT), to form O-methylated derivatives. mdpi.comsemanticscholar.org Another important metabolite is 5-S-cysteinyl-dopamine, formed through the decarboxylation of 5-S-cysteinyl-dopa. semanticscholar.orgnih.gov This thio-catecholamine and its oxidative derivatives have been implicated in the oxidative degradation pathway of dopamine (B1211576) and are considered to be neurotoxic. nih.govresearchgate.net The oxidation of 5-S-cysteinyl-dopamine can lead to the formation of compounds like 7-(2-aminoethyl)-3,4-dihydro-5-hydroxy-2H-1,4-benzothiazine-3-carboxylic acid (DHBT-1). nih.gov

The further oxidation of cysteinyldopas can also lead to the formation of di- and tri-cysteinyldopa derivatives. For example, the oxidation of 5-S-cysteinyldopa in the presence of cysteine can yield 2,5-S,S-dicysteinyldopa. capes.gov.brdoi.org

Table 1: Key Metabolites in the 5-S-Cysteinyl-D-dopa Pathway

| Precursor/Metabolite | Description |

|---|---|

| 5-S-Glutathionyl-Dopa | The initial conjugate formed from dopaquinone and glutathione, serving as the primary precursor to 5-S-cysteinyl-dopa. stress.clmedicaljournalssweden.senih.gov |

| 5-S-Cysteinylglycyl-Dopa | An intermediate formed by the action of γ-glutamyl transpeptidase on 5-S-glutathionyl-dopa. mdpi.commedicaljournalssweden.se |

| Benzothiazine Intermediates | Formed from the cyclization of oxidized 5-S-cysteinyl-dopa, leading to pheomelanin. mdpi.comacs.org |

| O-Methylated Derivatives | Formed by the action of catechol-O-methyltransferase (COMT) on 5-S-cysteinyl-dopa. mdpi.comsemanticscholar.org |

| 5-S-Cysteinyl-dopamine | A thio-catecholamine formed by the decarboxylation of 5-S-cysteinyl-dopa. semanticscholar.orgnih.gov |

| 2,5-S,S-Dicysteinyldopa | A di-cysteine conjugate formed from the further oxidation of 5-S-cysteinyldopa in the presence of cysteine. capes.gov.brdoi.org |

Role of Peptidases in Metabolite Formation

Peptidases play a crucial role in the final step of converting 5-S-glutathionyl-dopa to 5-S-cysteinyl-dopa. mdpi.comnih.gov After γ-glutamyl transpeptidase removes the glutamyl group to form 5-S-cysteinylglycyl-dopa, a dipeptidase is required to cleave the peptide bond between cysteine and glycine, releasing glycine and forming 5-S-cysteinyl-dopa. mdpi.com The presence of these peptidases in tissues where 5-S-cysteinyl-dopa is formed, such as melanoma cells and the kidneys, is essential for this metabolic conversion. medicaljournalssweden.semedicaljournalssweden.se The efficient action of these peptidases ensures the progression of the pheomelanin synthesis pathway. nih.gov

Biological Occurrence and Distribution in Research Models

Presence in Melanogenic Tissues and Cells

5-S-Cysteinyl-D-dopa is intrinsically linked to melanogenesis, the process of melanin (B1238610) pigment production. It is considered a precursor to pheomelanin, the reddish-yellow pigment. researchgate.netnih.gov Consequently, its presence is most pronounced in tissues and cells actively involved in melanin synthesis.

In the context of pathology, 5-S-CD is a well-established biomarker for malignant melanoma. wikipedia.org Elevated levels of this compound are found in the plasma and urine of patients with this cancer, and these levels often correlate with the progression of the disease and the presence of metastases. jcadonline.commdpi.comresearchgate.net Studies have shown that melanoma cells in culture, including amelanotic (non-pigmented) lines, can produce 5-S-CD. nih.gov The synthesis of 5-S-CD in these cells occurs through the condensation of dopaquinone (B1195961), an intermediate in melanin synthesis, with the amino acid L-cysteine. mdpi.com

Research has also identified 5-S-CD in normal melanocytes of the epidermis. nih.gov Studies on cultured human epidermal melanocytes have demonstrated the synthesis of 5-S-CD, suggesting that its production is a fundamental aspect of melanocyte metabolism. nih.gov The formation of 5-S-CD in these cells is primarily dependent on the direct reaction of cysteine with dopaquinone. nih.gov Furthermore, the compound has been detected in pigmented tissues such as black and red hair. medicaljournalssweden.se

Intracellular and Extracellular Localization Studies

Investigations into the subcellular distribution of 5-S-Cysteinyl-D-dopa have provided a more granular understanding of its metabolic environment. In pigment cells, such as those in the choroid and retinal pigment epithelium of bovine eyes, the majority of 5-S-CD is found in the cytoplasm, with very little localized to the large granule fraction which contains melanosomes. medicaljournalssweden.se This suggests that while tyrosinase activity is present, the cytoplasmic pool of 5-S-CD may not directly contribute to melanin formation within the melanosomes in cells with minimal pigment production. medicaljournalssweden.se

Similarly, in Harding-Passey melanoma, the soluble fraction of the cell (cytosol) contains the greatest amount of 5-S-CD. nih.gov This finding is consistent with high tyrosinase activity occurring not only in melanosomes but also within the small-granule and soluble fractions of these tumor cells. nih.gov

Studies on cultured human epidermal melanocytes have shown that 5-S-CD is not only present intracellularly but is also secreted into the culture supernatant. nih.gov This extracellular release suggests that a significant portion of 5-S-CD formed within melanocytes is excreted into the surrounding tissue fluid, from where it can enter circulation. core.ac.uk This process is thought to be a mechanism to regulate the intracellular levels of dopaquinone and to protect against oxidative stress. nih.gov The formation of 5-S-CD can also occur in the extracellular space through non-enzymatic processes. uni.lu

Species-Specific Distribution Patterns in Mammalian Brains and Other Systems

The distribution of 5-S-Cysteinyl-D-dopa and its related derivatives exhibits variations across different mammalian species. A comparative study analyzing the brains of eight mammalian species—including rats, cats, dogs, sheep, horses, and primates (marmoset and rhesus monkey)—detected the presence of 5-S-cysteinyl derivatives of dopa, dopamine (B1211576), and dopac in all species examined. nih.gov

The regional distribution of these metabolites within the brain generally mirrored that of dopamine, with the highest concentrations typically found in the substantia nigra. nih.govnih.gov This brain region is rich in dopaminergic neurons and is a key site for the synthesis of neuromelanin, a pigment found in the brain to which 5-S-cysteinyl-dopamine is a contributor. mpg.de The concentrations of these cysteinyl catechol metabolites ranged from less than 0.1% to more than 1% of the dopamine level in the brain regions studied. nih.gov

In other systems, studies on mice have been instrumental in understanding the presence of 5-S-CD. Both black and albino mice excrete free 5-S-CD in their urine, with no significant difference in the amounts between the two, further supporting the existence of tyrosinase-independent formation pathways. medicaljournalssweden.senih.gov Research has also been conducted on guinea pigs, where 5-S-CD is found in red-haired skin in higher quantities than in black-haired skin. medicaljournalssweden.se

Studies on Protein-Bound 5-S-Cysteinyl-D-dopa

In addition to its free form, 5-S-Cysteinyl-D-dopa can also exist in a protein-bound state. This form of the compound has been identified in both melanogenic and non-melanogenic tissues. medicaljournalssweden.senih.gov

Considerable amounts of protein-bound 5-S-CD have been found in the hair of tyrosinase-negative albino mice and white mice, which lack follicular melanocytes. medicaljournalssweden.senih.govmedicaljournalssweden.se This discovery strongly suggests that oxidation mechanisms other than the tyrosinase enzyme are involved in the synthesis of these catechols within proteins. medicaljournalssweden.senih.gov

Protein-bound 5-S-CD is also present in non-melanogenic tissues such as the liver, kidney, and brain of mice, as well as the adrenals of rats. medicaljournalssweden.senih.govmedicaljournalssweden.se It is hypothesized that the turnover of proteins containing 5-S-CD may lead to the release of this catechol into the bloodstream and its subsequent excretion in the urine. medicaljournalssweden.senih.gov The formation of protein-bound 5-S-CD is thought to occur through the further oxidation of protein-bound dopa (PB-DOPA) by hydroxyl radicals, leading to the combination of dopaquinone residues with cysteine residues within the protein structure. mdpi.com

The presence of protein-bound 5-S-CD in non-melanogenic tissues provides a potential explanation for the basal levels of free 5-S-CD found in the urine of normal individuals. mdpi.com

Interactive Data Table: Occurrence of 5-S-Cysteinyl-D-dopa

| Tissue/Fluid | Research Model | Key Findings | References |

| Melanoma Tissue | Human | High levels are a biomarker for malignant melanoma. | wikipedia.orgjcadonline.commdpi.comresearchgate.net |

| Epidermis | Human | Present in normal melanocytes. | nih.gov |

| Hair | Mouse, Guinea Pig | Found in pigmented and non-pigmented hair. | medicaljournalssweden.se |

| Liver | Mouse | Detected in this non-melanogenic organ. | mdpi.commedicaljournalssweden.se |

| Kidney | Mouse | Detected in this non-melanogenic organ. | mdpi.commedicaljournalssweden.se |

| Spleen | Guinea Pig | Presence suggests non-tyrosinase mediated formation. | medicaljournalssweden.se |

| Heart | Guinea Pig | Presence suggests non-tyrosinase mediated formation. | medicaljournalssweden.se |

| Urine | Human, Mouse | Excreted by both healthy individuals and melanoma patients. | mdpi.commedicaljournalssweden.secapes.gov.brcore.ac.uksemanticscholar.org |

| Cerebrospinal Fluid | Human (inferred) | Identified in synthetic CSF. | researchgate.netresearchgate.net |

| Brain (Substantia Nigra) | Multiple Mammals | Highest concentrations found in this dopamine-rich region. | nih.govnih.gov |

Biochemical Roles and Mechanistic Insights of 5 S Cysteinyl D Dopa

Interactions with Enzymes and Oxidoreductases

The enzymatic interactions of 5-S-cysteinyl-D-dopa are critical to its role in melanogenesis. It serves as both a substrate and a modulator of key enzymes in the melanin (B1238610) synthesis pathway.

Substrate for Tyrosinase

5-S-cysteinyl-D-dopa is a recognized substrate for tyrosinase, the rate-limiting enzyme in melanin synthesis. semanticscholar.orgnih.govmedicaljournalssweden.se Studies using mushroom tyrosinase have demonstrated that the enzyme oxidizes 5-S-CD, a process that can be monitored by measuring the consumption of the substrate using high-performance liquid chromatography (HPLC). semanticscholar.orgnih.govmedicaljournalssweden.se The oxidation of 5-S-CD by tyrosinase is a key step in the formation of pheomelanin. semanticscholar.org Interestingly, research suggests that in addition to the direct enzymatic oxidation, a self-catalyzed oxidation may also occur, induced by the enzymatically formed 5-S-cysteinyl dopaquinone (B1195961). semanticscholar.orgnih.govmedicaljournalssweden.se

The kinetics of this enzymatic reaction have been a subject of investigation. For instance, in the presence of L-dopa, the oxidation of 5-S-CD is markedly accelerated. semanticscholar.orgnih.govmedicaljournalssweden.se This acceleration is attributed to the fact that 5-S-CD has a lower oxidation potential than dopa, allowing dopaquinone (the oxidized form of dopa) to chemically oxidize 5-S-CD while dopa itself is regenerated. semanticscholar.orgnih.gov

Modulation of Dopa Oxidase Activity

The formation of 5-S-cysteinyl-D-dopa is intrinsically linked to the dopa oxidase activity of tyrosinase. In human melanoma cell lines, the cellular levels of 5-S-CD have been found to be highly correlated with the dopa oxidase activity. nih.gov For example, in GLL19 human melanoma cells, the presence of L-dopa led to enhanced 5-S-CD formation, which was associated with a fourfold increase in dopa oxidase activity. nih.gov Conversely, in studies with human epidermal melanocytes, an increase in cellular 5-S-CD levels was associated with a decrease in dopa oxidase activity. nih.gov This suggests a complex regulatory relationship where the product of the pathway can influence the activity of the enzyme responsible for its creation.

Participation in Redox Chemistry and Antioxidative Mechanisms

Beyond its role in pigmentation, 5-S-cysteinyl-D-dopa is involved in cellular redox chemistry and has been suggested to possess antioxidative properties. nih.gov The synthesis of 5-S-CD can be viewed as a defense mechanism against oxidative stress. nih.gov The formation of 5-S-CD from the reaction of cysteine with dopaquinone effectively removes the highly reactive dopaquinone, which can be a source of oxidative stress. nih.gov

The antioxidant potential of 5-S-CD is also linked to its ability to participate in redox reactions. The catechol structure within 5-S-CD can be oxidized, allowing it to scavenge reactive oxygen species. tandfonline.com This is further supported by the observation that the thioether-catechol structure of 5-S-CD is a tautomer of the initial adduct formed when a thiol attacks dopaquinone, a process that can be part of a reductive mechanism. tandfonline.com

Regiochemistry of Thiol Addition to Catecholamines

The formation of 5-S-cysteinyl-D-dopa occurs through the addition of a thiol, specifically the amino acid cysteine, to dopaquinone. A notable and somewhat puzzling aspect of this reaction is its regiochemistry. The addition of thiols to o-quinones like dopaquinone predominantly results in the formation of the 5-S-adduct, with smaller amounts of the 2-S- and 6-S-isomers. nih.govacs.org This is in contrast to the addition of other nucleophiles, such as amines, which typically add at the C-6 position. nih.gov

Recent research suggests that this anomalous 1,6-type addition proceeds through a free radical chain mechanism. nih.govacs.org This mechanism is initiated by the addition of a thiyl radical to the o-quinone. nih.govacs.org Experimental evidence supporting this includes the observation that the presence of a chain-breaking antioxidant, Trolox, significantly decreases the formation of the 5-S-adduct. nih.govacs.org

Role in Dopaquinone Level Regulation

The synthesis of 5-S-cysteinyl-D-dopa is a significant pathway for the consumption of dopaquinone. nih.govresearchgate.net Dopaquinone is a highly reactive intermediate in the melanin synthesis pathway, and its levels must be tightly controlled. researchgate.net The reaction of dopaquinone with cysteine to form 5-S-CD is a rapid process that effectively diverts dopaquinone from the pathway leading to eumelanin (B1172464) (black/brown pigment) and channels it towards pheomelanin (red/yellow pigment). researchgate.netmdpi.com Therefore, the formation of 5-S-CD is considered a key mechanism for regulating the levels of dopaquinone within melanocytes. nih.gov This regulation is crucial for determining the type of melanin produced and for preventing the potentially damaging effects of excess dopaquinone. nih.gov

Molecular Mechanisms in Cellular Systems (Non-Clinical Research)

In non-clinical cellular research, 5-S-cysteinyl-D-dopa and its derivatives have been shown to induce a range of molecular effects. Studies on neuronal cells have indicated that 5-S-cysteinyl-dopamine, a related compound, can be neurotoxic. researchgate.netportlandpress.com This toxicity is thought to be mediated through the activation of specific signaling pathways that lead to apoptosis, or programmed cell death. portlandpress.com For instance, exposure of neurons to 5-S-cysteinyl-dopamine has been shown to cause an early activation of the ERK1/2 signaling pathway, followed by the subsequent activation of the ASK1/JNK1/2 pro-apoptotic signaling cascade. portlandpress.com Furthermore, these cysteinyl-conjugates of catecholamines can induce cell damage, extensive DNA base modification, and an increase in caspase-3 activity in neurons. acs.org

In the context of melanocytes, the formation of 5-S-CD is influenced by the intracellular levels of cysteine and glutathione (B108866). nih.govnih.gov Inhibition of glutathione synthesis can lead to an increase in cysteine levels and, consequently, an increase in the cellular levels of 5-S-CD in highly pigmented cells. nih.govnih.gov This highlights the intricate balance of thiol metabolism in regulating the production of this pheomelanin precursor.

Interactive Data Table: Effects of Modulators on 5-S-CD Levels and Dopa Oxidase Activity

| Cell Type | Modulator | Effect on 5-S-CD Levels | Effect on Dopa Oxidase Activity |

| GLL19 Human Melanoma Cells | L-dopa (0.1 mM) | Enhanced formation | Fourfold increase |

| Human Epidermal Melanocytes | L-buthionine sulfoximine (B86345) (BSO) | Moderate increase (114-129%) | Decrease (75-83%) |

| Highly Pigmented Swift Cells | L-buthionine sulfoximine (BSO) | Strong increase | Not specified |

| Highly Pigmented Swift Cells | Increased cystine (0.2 mM) | Increase | Not specified |

Impact on Mitochondrial Transmembrane Potential

Research has demonstrated that 5-S-cysteinyl-dopa can significantly affect mitochondrial health by altering the mitochondrial transmembrane potential (ΔΨm). In human dopaminergic neuroblastoma SH-SY5Y cells, treatment with a related compound, 5-S-cysteinyl-dopamine, led to a decrease in the mitochondrial transmembrane potential. nih.gov This disruption of the electrochemical gradient across the inner mitochondrial membrane is a critical event, as this potential is essential for ATP synthesis through oxidative phosphorylation. plos.org A reduction in ΔΨm is often an early indicator of mitochondrial dysfunction and can trigger downstream apoptotic events. Studies on fibroblasts with mutations in the Parkin gene, which is linked to Parkinson's disease, also showed a decrease in mitochondrial membrane potential after exposure to oxidative stress. plos.org The collapse of the mitochondrial transmembrane potential is a key step in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria into the cytosol.

Generation of Reactive Oxygen Species in Cellular Models

The exposure of cellular models to 5-S-cysteinyl-dopa and its conjugates has been shown to induce the generation of reactive oxygen species (ROS). In human dopaminergic neuroblastoma SH-SY5Y cells, 5-S-cysteinyl-dopamine treatment resulted in an increase in ROS, including superoxide (B77818) anions and peroxides. nih.gov Similarly, studies on CSM 14.1 neurons revealed that exposure to 5-S-cysteinyl conjugates of various catecholamines led to a sharp rise in intracellular ROS. nih.gov This increase in ROS contributes to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed. nih.govfrontiersin.org The generation of ROS is a critical aspect of the toxicity of these compounds, as excessive ROS can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. nih.govmdpi.com The formation of ROS is thought to be a key mechanism through which 5-S-cysteinyl conjugates exert their cytotoxic effects. nih.gov

Effects on Reduced Glutathione Levels

A consistent finding across multiple studies is the marked decrease in reduced glutathione (GSH) levels following exposure to 5-S-cysteinyl-dopa and its derivatives. nih.govnih.gov In SH-SY5Y neuroblastoma cells, treatment with 5-S-cysteinyl-dopamine caused a significant reduction in GSH. nih.gov This depletion of GSH, a crucial intracellular antioxidant, is a significant biochemical consequence of exposure to these compounds. encyclopedia.pub The formation of cysteinyl-adducts of catecholamines is believed to contribute to the decrease in GSH levels in dopamine-containing cells. nih.gov In human epidermal melanocytes, inhibiting glutathione synthesis led to an increase in cellular 5-S-CD levels, suggesting a direct link between glutathione availability and the formation of this compound. nih.gov The reduction of GSH levels can render cells more vulnerable to oxidative damage, as GSH is essential for detoxifying ROS and other harmful electrophiles. uni-regensburg.dealliedacademies.org

Induction of Apoptotic Processes in Research Cell Lines

The culmination of the aforementioned biochemical effects—mitochondrial dysfunction, ROS generation, and GSH depletion—is the induction of apoptosis, or programmed cell death, in various research cell lines. In SH-SY5Y cells, exposure to 5-S-cysteinyl-dopamine was shown to activate caspase-3-like proteases and cause oligonucleosomal DNA fragmentation, both of which are hallmarks of apoptosis. nih.gov Similarly, in CSM 14.1 neurons, treatment with 5-S-cysteinyl conjugates of catecholamines led to an elevation of caspase-3 activity, a key executioner caspase in the apoptotic cascade. nih.gov Further research has elucidated that the neurotoxicity of 5-S-cysteinyldopamine can be mediated by the activation of specific pro-apoptotic signaling pathways, such as the ASK1/JNK1/2 pathway. portlandpress.com The induction of apoptosis appears to be a primary mechanism of cell death caused by 5-S-cysteinyl-dopa and its related compounds in these cellular models. nih.govnih.govportlandpress.com

Data Tables

Table 1: Effects of 5-S-Cysteinyl-Dopamine on SH-SY5Y Neuroblastoma Cells

| Parameter | Observation | Reference |

| Mitochondrial Transmembrane Potential | Decrease | nih.gov |

| Reactive Oxygen Species | Increase (Superoxide anion, peroxides) | nih.gov |

| Reduced Glutathione (GSH) | Marked Decrease | nih.gov |

| Apoptosis Markers | Caspase-3-like protease activation, DNA fragmentation | nih.gov |

Table 2: Effects of 5-S-Cysteinyl-Catecholamine Conjugates on Neuronal Cells (CSM 14.1)

| Parameter | Observation | Reference |

| Intracellular Reactive Oxygen Species | Sharp Increase | nih.gov |

| Reduced Glutathione (GSH) | Decrease | nih.gov |

| Apoptosis Marker | Elevation of Caspase-3 activity | nih.gov |

| Cellular Damage | Apparent 12-48 hours post-exposure | nih.gov |

Advanced Analytical Methodologies for 5 S Cysteinyl D Dopa in Research

Chromatographic Techniques for Research Quantification

Chromatographic methods are fundamental for separating 5-S-cysteinyl-D-dopa from complex biological matrices and enabling its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) is a highly sensitive and selective technique for the quantification of 5-S-cysteinyl-D-dopa in various biological samples. nih.govnih.govnih.govnih.govthermofisher.com This method leverages the electroactive nature of the catechol group within the 5-S-cysteinyl-D-dopa molecule.

Principle and Advantages: The separation is typically achieved on a reversed-phase column. capes.gov.br The electrochemical detector then measures the current generated by the oxidation of the analyte at a specific potential, providing a high degree of sensitivity and selectivity. thermofisher.commdpi.com This allows for the detection of very low concentrations of 5-S-cysteinyl-D-dopa, often in the picogram range. nih.gov The selectivity of ECD is a significant advantage as it minimizes interference from other non-electroactive compounds present in complex biological samples like plasma, urine, and tissue. nih.govsci-hub.se

Research Findings:

Researchers have developed and improved HPLC-ECD methods to measure 5-S-cysteinyl-D-dopa in brain tissue, plasma, and urine. nih.govnih.gov These methods have been instrumental in studying the in vivo autoxidation of dopa and its metabolites. nih.gov

Studies have successfully used HPLC-ECD to detect pathological levels of 5-S-cysteinyl-D-dopa in skin biopsies from patients with dysplastic melanocytic nevi, highlighting its diagnostic research potential. nih.gov

The method's sensitivity has been demonstrated by the ability to estimate injected amounts corresponding to 25 pg of 5-S-cysteinyl-D-dopa. nih.gov

An automated HPLC method with column switching has been developed for the routine analysis of 5-S-cysteinyl-D-dopa in urine, showcasing its applicability in clinical laboratory settings for research purposes. capes.gov.br This automated method demonstrated good precision with a coefficient of variation ranging from 1.4% to 5.2% and an analytical recovery of 93%. capes.gov.br

A rapid liquid chromatographic procedure for urinary catecholamines and 5-S-l-cysteinyl-l-dopa was developed using a reversed-phase C18 column and an amperometric detector set at an oxidation potential of +0.55 V. capes.gov.br The chromatography was completed in less than 5 minutes for cysteinyldopa (B216619) with a detection limit of 5 μg/l. capes.gov.br

Table 1: HPLC-ECD Methods for 5-S-Cysteinyl-D-dopa Quantification

| Sample Matrix | Separation Column | Key Findings | Reference |

| Brain Tissue | Not specified | Determined levels of 5-S-cysteinyl adducts of DOPA, DOPAC, and dopamine (B1211576). | nih.gov |

| Plasma, Urine, Tissue | Not specified | Simultaneous determination of DOPA, dopamine, and 5-S-cysteinyl-DOPA. | nih.gov |

| Serum | Not specified | Quantitative determination with a detection limit of 25 pg. | nih.gov |

| Skin Biopsies | Not specified | Detected pathological formation in dysplastic melanocytic nevi. | nih.gov |

| Urine | Reversed-phase C18 | Rapid procedure with chromatography complete in < 5 min. | capes.gov.br |

| Urine | HPLC boronate column | Automated method with a recovery of 93%. | capes.gov.br |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Metabolomic Studies

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a powerful tool for metabolomic studies, offering enhanced resolution, speed, and sensitivity for the analysis of 5-S-cysteinyl-D-dopa and its related metabolites. nih.govfrontiersin.org

Principle and Advantages: UHPLC utilizes smaller particle-sized columns, leading to higher separation efficiency and faster analysis times compared to traditional HPLC. The coupling with tandem mass spectrometry (MS/MS) provides highly specific and sensitive detection through multiple reaction monitoring (MRM). uliege.be This allows for the unambiguous identification and quantification of target analytes even in highly complex biological matrices. nih.gov

Research Findings:

A UHPLC-MS/MS method was developed and validated for the simultaneous quantification of eight dopaminergic metabolites, including intermediates of dopamine oxidation. nih.gov This method was successfully applied to various matrices, including differentiated SH-SY5Y cells and brain tissue from mice, rats, and humans. nih.gov

In the context of melanoma research, an LC-ESI-MS/MS method was developed for the determination of 5-S-cysteinyl-dopa in human plasma. researchgate.net This method utilized solid-phase extraction for sample clean-up and achieved a detection level of 1.6 ng/ml in plasma. uliege.be

Metabolomic studies using UHPLC-MS have been employed to investigate changes in plasma metabolites, demonstrating the capability of this technique to identify potential biomarkers in various diseases. frontiersin.orgnih.gov

A sensitive LC-MS/MS method was developed to quantify eumelanin (B1172464) and pheomelanin markers in human skin biopsies, showcasing the technique's ability to analyze small sample amounts. nih.govresearchgate.net

Table 2: UHPLC-MS/MS Methods in 5-S-Cysteinyl-D-dopa Related Research

| Analytical Method | Sample Matrix | Key Findings | Reference |

| UPLC-MS/MS | Differentiated SH-SY5Y cells, mouse, rat, and human brain tissue | Simultaneous quantification of 8 dopaminergic metabolites. | nih.gov |

| LC-ESI-MS/MS | Human plasma | Pre-validated method for 5-SCD in the lower ng/ml range. | uliege.beresearchgate.net |

| LC-MS/MS | Human skin biopsies | Sensitive quantification of eumelanin and pheomelanin markers. | nih.govresearchgate.net |

| HPLC-UV-MS | Synthetic melanin (B1238610), Sepia ink, human hair, bivalve shell, feathers | Confident peak identification via exact mass information. | nih.gov |

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) offers an alternative separation technique with high efficiency and low sample consumption for the analysis of DOPA and its derivatives. oup.comresearchgate.net While direct applications for 5-S-cysteinyl-D-dopa are less commonly reported, the principles and methodologies are highly relevant.

Principle and Advantages: CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. This technique provides very high resolution and requires minimal sample volumes.

Research Findings:

CE has been successfully used for the separation of DOPA from its structurally similar compounds. oup.com Studies have explored the use of buffer additives like dendrimers to enhance separation selectivity. oup.com

Chiral CE methods have been developed to separate the enantiomers of DOPA, which is crucial as biological activity is often stereospecific. researchgate.netnih.gov

Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the specific detection and identification capabilities of MS, creating a powerful analytical tool for complex mixtures. nih.govmdpi.com A CE-MS/MS method was developed for the enantiomeric quantification of DOPA and its precursors, achieving detection limits of 0.48 and 0.51 μM for L- and D-DOPA, respectively. nih.gov

Micellar electrokinetic capillary chromatography, a mode of CE, has been used to separate DOPA derivatives after derivatization. nih.gov

Spectroscopic Characterization in Research Settings

Spectroscopic techniques provide valuable information on the structural and molecular properties of 5-S-cysteinyl-D-dopa and are often used for sensitive detection and characterization.

Surface-Enhanced Raman Spectroscopy (SERS) for Sensitive Detection

Surface-Enhanced Raman Spectroscopy (SERS) is an ultra-sensitive vibrational spectroscopy technique that has shown great promise for the detection of biomarkers like 5-S-cysteinyl-dopamine, a structurally related compound to 5-S-cysteinyl-D-dopa. researchgate.netnih.govmdpi.com

Principle and Advantages: SERS enhances the Raman scattering signal of molecules adsorbed onto or near nanostructured metal surfaces (typically silver or gold) by several orders of magnitude. clinmedjournals.orgnih.gov This allows for the detection of analytes at very low concentrations, even down to the single-molecule level. mdpi.comclinmedjournals.org

Research Findings:

A label-free SERS method using silver nanoparticles has been developed for the detection of 5-S-cysteinyl-dopamine in aqueous solutions and artificial biofluids. researchgate.netnih.gov This study provided a detailed assignment of the SERS bands, supported by theoretical calculations. nih.gov

The SERS technique was able to identify 5-S-cysteinyl-dopamine at concentrations as low as 1 x 10⁻⁸ M in pure water and synthetic cerebrospinal fluid, and 1 x 10⁻⁷ M in simulated urine. researchgate.net

The orientation of the molecule on the silver nanoparticle surface was studied, indicating that the catechol and carboxylic acid groups play a key role in the adsorption process. nih.gov

SERS is being explored for the sensitive detection of various biomarkers, highlighting its potential for future applications in the analysis of 5-S-cysteinyl-D-dopa. nih.govnih.govrsc.orgresearchgate.net

Table 3: SERS Detection of 5-S-Cysteinyl-dopamine

| Analyte | SERS Substrate | Limit of Detection | Key Findings | Reference |

| 5-S-Cysteinyl-dopamine | Silver Nanoparticles (AgNP) | < 1 x 10⁻⁸ M (in water and SCSF) | Detailed experimental SERS band assignment. | researchgate.netnih.gov |

| 5-S-Cysteinyl-dopamine | Silver Nanoparticles (AgNP) | 1 x 10⁻⁷ M (in simulated urine) | Catechol and carboxylic acid groups are key for adsorption. | researchgate.net |

Mass Spectrometry for Structural Elucidation of Derivatives

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of 5-S-cysteinyl-D-dopa and its derivatives. researchgate.net

Principle and Advantages: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions, and the resulting fragmentation pattern provides detailed structural information, acting as a molecular fingerprint.

Research Findings:

Electrospray ionization mass spectrometry (ESI-MS) has been used to determine the mass of 5-S-cysteinyl-D-opa, with the protonated molecule observed at m/z 317.05. researchgate.net

Collision-induced decomposition and tandem mass spectrometry (MS/MS) of the m/z 317 peak of standard 5-S-cysteinyl-D-dopa produced a fragmentation profile that was consistent with its known structure. researchgate.net This technique was used to confirm the identity of the compound isolated from a natural source. researchgate.net

The fragmentation patterns of 5-S-cysteinyl-D-dopa derivatives have been studied, providing a basis for their identification in complex samples. researchgate.net

UPLC-MS/MS has been utilized to identify and quantify dopaminergic metabolites, where the fragmentation patterns are crucial for distinguishing between structurally similar compounds. nih.gov

Sample Preparation Strategies for Biological Matrices in Research

Effective sample preparation is a critical step to remove interfering endogenous substances, concentrate the analyte, and ensure the stability of the light and oxidation-sensitive 5-S-cysteinyl-D-dopa. nih.govresearchgate.net Strategies often involve immediate centrifugation and freezing of samples after collection, protection from light, and maintaining a cold and acidic environment. nih.govresearchgate.net

Extraction Methods (e.g., organic extraction, solid-phase extraction)

A variety of extraction techniques have been developed to isolate 5-S-cysteinyl-D-dopa from biological samples. These methods aim to purify and enrich the analyte prior to analysis by techniques like high-performance liquid chromatography (HPLC).

Organic Extraction: This method involves the use of organic solvents to separate the analyte from the sample matrix. A simplified analytical approach for serum samples utilizes organic extraction followed by a clean-up step. nih.govtandfonline.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for the sample preparation of 5-S-cysteinyl-D-dopa due to its selectivity, high extraction efficiency, and potential for automation. sci-hub.se Different types of SPE cartridges are employed based on their retention mechanisms.

Ion-Exchange SPE: Strong cation-exchange (SCX) cartridges have been used in series with other extraction methods for the analysis of urinary 5-S-cysteinyl-D-dopa. nih.gov

Affinity SPE: Phenylboronic acid (PBA) cartridges are frequently used for their ability to form covalent bonds with the cis-diol groups of catecholic compounds like 5-S-cysteinyl-D-dopa. nih.govuliege.be

Mixed-Mode SPE: Some methods utilize extraction cartridges with both hydrophobic and strong cation exchange functionalities. researchgate.net

The choice of extraction method and specific sorbent depends on the biological matrix and the subsequent analytical technique. For instance, a fully automated method for plasma and urine samples uses phenylboronic acid (PBA) cartridges for solid-phase extraction. nih.gov Another approach for human serum combines organic extraction with a boronate gel clean-up. nih.govtandfonline.com

| Extraction Method | Matrix | Key Features | Reference |

|---|---|---|---|

| Organic Extraction followed by Boronate Gel Clean-up | Human Serum | Simplified method with good recovery. | nih.govtandfonline.com |

| Automated Solid-Phase Extraction (PBA cartridges) | Plasma and Urine | Fully automated, minimizes oxidation and light exposure. | nih.gov |

| Solid-Phase Extraction (SCX and PBA columns in series) | Urine | Used for simultaneous extraction of catecholamines and 5-S-cysteinyl-D-dopa. | nih.gov |

| Solid-Phase Extraction (Hydrophobic and Strong Cation Exchange) | Human Plasma | Evaluated for LC-MS/MS analysis. | researchgate.net |

Clean-up Procedures (e.g., boronate gel affinity)

Following initial extraction, a clean-up step is often necessary to further purify the sample. Boronate affinity chromatography is a highly effective clean-up procedure for 5-S-cysteinyl-D-dopa and other compounds containing vicinal hydroxyl groups.

This technique utilizes a boronate-derivatized gel, such as Affi-Gel boronate, which has a high affinity for coplanar cis-diol groups present in catecholic compounds. bio-rad.com The binding typically occurs at a pH greater than 7.5, and the captured compounds are then eluted with a weak acid solution (pH < 6.5) or a solution containing boric acid, sorbitol, or mannitol. nih.govbio-rad.com This method has been successfully applied to purify 5-S-cysteinyl-D-dopa from human serum and urine. researchgate.netnih.govtandfonline.com For instance, a simplified method for serum analysis uses a boronate gel to capture the compound after an initial organic extraction, with subsequent elution by a weak acid solution making it suitable for HPLC analysis. nih.govtandfonline.com

Use of Diastereomers as Internal Standards and Reference Substances in Research

The use of an appropriate internal standard is essential for accurate quantification in analytical chemistry, as it compensates for variations during sample preparation and analysis. In the analysis of 5-S-L-cysteinyl-L-dopa, its diastereomers have proven to be ideal internal standards. nih.govmedicaljournals.semedicaljournalssweden.se

Diastereomers of 5-S-cysteinyldopa can be formed from D-dopa and L-cysteine or from L-dopa and D-cysteine. nih.govmedicaljournals.se These diastereomers can be separated from the naturally occurring 5-S-L-cysteinyl-L-dopa by liquid chromatography. nih.govmedicaljournals.se Because they have very similar chemical and physical properties to the analyte, they behave almost identically during extraction and chromatographic separation, which leads to high analytical recovery. nih.govtandfonline.com

For example, 5-S-D-cysteinyl-L-dopa has been used as an internal standard in a simplified analytical method for 5-S-L-cysteinyl-L-dopa in human serum, resulting in an analytical recovery of 101 ± 0.8%. nih.govtandfonline.com Similarly, a fully automated method for plasma and urine analysis employs 5-S-D-cysteinyldopa as a more suitable internal standard. nih.gov

Beyond their role as internal standards, these diastereomers also serve as valuable reference substances. They can be used to differentiate the stereospecific enzymatic oxidation of dopa by tyrosinase from non-specific oxidation, as tyrosinase shows high stereospecificity for the L-enantiomer of dopa. nih.govmedicaljournals.semedicaljournals.se

| Diastereomer | Application | Rationale | Reference |

|---|---|---|---|

| 5-S-D-cysteinyl-L-dopa | Internal Standard | Similar chemical properties to 5-S-L-cysteinyl-L-dopa, allowing for accurate quantification and high analytical recovery. | nih.govtandfonline.com |

| 5-S-D-cysteinyldopa | Internal Standard | Considered more suitable for automated extraction methods. | nih.gov |

| Diastereomers (general) | Reference Substances | Differentiate between stereospecific enzymatic oxidation and non-specific oxidation of dopa. | nih.govmedicaljournals.semedicaljournalssweden.se |

Regulation and Modulation of 5 S Cysteinyl D Dopa Levels in Biological Systems

Enzymatic Control and Inhibitors/Activators

The primary enzymatic driver of 5-S-CD synthesis is tyrosinase . This enzyme catalyzes the oxidation of tyrosine to dopaquinone (B1195961). mdpi.comontosight.ai It is the subsequent reaction of dopaquinone with cysteine that yields 5-S-CD. mdpi.comontosight.ai Consequently, the activity of tyrosinase directly correlates with the rate of 5-S-CD formation. medicaljournals.senih.gov Studies have shown a direct relationship between tyrosinase activity and the levels of 5-S-CD in melanoma cells. medicaljournals.se

Several factors can modulate tyrosinase activity and, by extension, 5-S-CD production. For instance, insulin (B600854) has been shown to inhibit tyrosinase activity, leading to a significant decrease in 5-S-CD formation in human melanoma cells. medicaljournals.se This suggests that hormonal factors can play a regulatory role in pheomelanin synthesis pathways.

Furthermore, 5-S-CD itself can act as a substrate for tyrosinase, being oxidized to 5-S-cysteinyl dopaquinone. medicaljournalssweden.senih.gov This oxidation is accelerated in the presence of dopa, which has a higher oxidation potential. nih.gov This indicates a complex feedback mechanism where the product of one reaction can influence subsequent enzymatic steps.

The degradation of 5-S-CD is also under enzymatic control. The enzyme catechol-O-methyltransferase (COMT) can metabolize 5-S-CD through O-methylation, forming 3-methoxy-5-S-cysteinyl-dopa. semanticscholar.org This metabolic pathway has been observed in rat liver extracts and in the urine of melanoma patients, indicating its relevance in the systemic clearance of 5-S-CD. semanticscholar.org

Another enzymatic pathway involves the conversion of 5-S-glutathionyldopa to 5-S-CD. This process is catalyzed by γ-glutamyl transpeptidase and a peptidase . medicaljournalssweden.senih.gov 5-S-glutathionyldopa is synthesized through a tyrosinase-catalyzed reaction between L-dopa and glutathione (B108866). nih.gov

| Enzyme | Role in 5-S-CD Metabolism | Effect |

| Tyrosinase | Catalyzes the oxidation of tyrosine to dopaquinone, the precursor for 5-S-CD formation. mdpi.comontosight.ai | Primary driver of 5-S-CD synthesis. |

| Catechol-O-methyltransferase (COMT) | Metabolizes 5-S-CD via O-methylation. semanticscholar.org | Involved in the degradation and clearance of 5-S-CD. |

| γ-Glutamyl Transpeptidase | Converts 5-S-glutathionyldopa to 5-S-cysteinyl-glycine-L-dopa. nih.gov | Part of an alternative pathway for 5-S-CD synthesis. |

| Dipeptidase | Converts 5-S-cysteinyl-glycine-L-dopa to 5-S-CD. nih.gov | Completes the final step in an alternative synthesis pathway. |

Influence of Substrate Availability (e.g., Cysteine, Glutathione)

The availability of the key substrates, cysteine and glutathione, profoundly influences the synthesis of 5-S-CD. The direct reaction between dopaquinone and free cysteine is considered the primary pathway for 5-S-CD formation in human epidermal melanocytes. nih.gov Therefore, intracellular cysteine levels are a critical determinant of the rate of pheomelanin precursor synthesis. medicaljournals.se

Studies using buthionine sulfoximine (B86345) (BSO), an inhibitor of γ-glutamylcysteine synthetase, have provided significant insights. BSO treatment leads to a reduction in glutathione levels and a corresponding increase in cysteine levels. nih.gov This shift in the thiol balance results in a moderate increase in cellular 5-S-CD levels, supporting the direct role of cysteine in its formation. nih.gov Conversely, increasing the cystine concentration in the growth medium of melanoma cells also leads to an increase in intracellular cysteine and subsequently, 5-S-CD synthesis. nih.gov

Glutathione (GSH) plays a more indirect, regulatory role. While it can react with dopaquinone to form 5-S-glutathionyldopa, which is a precursor to 5-S-CD, its primary influence appears to be in modulating the availability of free cysteine. nih.govmedicaljournalssweden.se It is proposed that GSH is not directly implicated in the main pathway of 5-S-CD formation but rather regulates cysteine levels via the enzyme γ-glutamylcysteine synthetase. nih.gov However, in some contexts, the conjugation of dopamine (B1211576) and dopa o-quinones with glutathione, catalyzed by glutathione transferase M2-2, is seen as a neuroprotective antioxidant reaction. stress.cl

The concentration of L-dopa, the precursor to dopaquinone, also impacts 5-S-CD genesis. In cultured melanoma cells, increasing L-dopa concentrations, in the presence of glutathione, leads to higher 5-S-CD levels due to increased substrate availability. nih.gov However, at very high concentrations, L-dopa can inhibit tyrosinase, leading to a drop in 5-S-CD production. nih.gov

| Substrate | Influence on 5-S-CD Levels | Mechanism |

| Cysteine | Directly proportional | Increased availability of free cysteine for reaction with dopaquinone. medicaljournals.senih.gov |

| Glutathione (GSH) | Indirectly influences; can be inhibitory or a precursor source | Regulates intracellular cysteine levels. nih.govnih.gov Can also form 5-S-glutathionyldopa, a precursor to 5-S-CD. medicaljournalssweden.se |

| L-Dopa | Increases up to an optimal concentration | Provides the precursor, dopaquinone, for the reaction with cysteine. nih.gov |

Non-Enzymatic Factors Affecting Formation and Degradation

While enzymatic reactions are central to 5-S-CD metabolism, non-enzymatic factors also play a significant role in its formation and degradation. The synthesis of 5-S-CD can occur non-enzymatically through the oxidation of tyrosine residues in proteins, particularly in tissues lacking tyrosinase activity. mdpi.com This process is thought to be promoted by various biological oxidations, including the action of hydroxyl radicals. mdpi.com Evidence for this non-enzymatic pathway comes from the observation that plasma levels of 5-S-CD in tyrosinase-negative albino patients are comparable to normal values. mdpi.comnih.gov

The stability of 5-S-CD is influenced by environmental conditions. In urine samples, 5-S-CD is unstable at room temperature, particularly if the urine is not acidified. nih.gov For preservation, storage at -20°C is necessary. nih.gov The degradation of 5-S-CD can also be influenced by the presence of metallic ions, which can catalyze its non-enzymatic oxidation. medicaljournalssweden.se

Furthermore, the redox environment plays a crucial role. The reaction between dopaquinone and 5-S-cysteinyldopa can occur spontaneously, with a determined rate constant, highlighting the importance of non-enzymatic redox exchange in the melanogenic pathway. nih.gov

Cellular Regulation Mechanisms in Melanocytes

Within melanocytes, the synthesis of 5-S-CD is tightly regulated at a cellular level. It is proposed that the formation of 5-S-CD serves as a mechanism to regulate the levels of dopaquinone, a potentially cytotoxic intermediate, during pigment formation. nih.gov This suggests a protective role for 5-S-CD synthesis, preventing the accumulation of reactive quinones.

The location of 5-S-CD synthesis within the melanocyte is also a subject of investigation. While melanogenesis primarily occurs within melanosomes, there is evidence to suggest that a significant portion of 5-S-CD is formed in the cytoplasm. mdpi.comnih.gov This could be due to the leakage of tyrosinase from melanosomes or the diffusion of dopaquinone from melanosomes with incomplete membranes into the cytoplasm. mdpi.comnih.gov The synthesized 5-S-CD that is not utilized for pheomelanin formation can be secreted from the melanocytes into the surrounding environment. nih.govnih.gov

Cellular signaling pathways also exert control. As mentioned earlier, insulin can inhibit tyrosinase activity and subsequently reduce 5-S-CD levels in melanoma cells, indicating that metabolic and hormonal signals can modulate pheomelanin synthesis. medicaljournals.se The ratio of eumelanin (B1172464) to pheomelanin production can be influenced by the intracellular concentrations of thiol compounds, with higher cysteine levels favoring the pheomelanin pathway and the formation of 5-S-CD. medicaljournals.semdpi.com

Effects of Oxidative Stress on its Formation and Fate

Oxidative stress has a multifaceted effect on the formation and fate of 5-S-CD. The production of reactive oxygen species (ROS), such as hydroxyl radicals, can promote the non-enzymatic formation of dopaquinone from tyrosine residues in proteins, thereby increasing the substrate for 5-S-CD synthesis. mdpi.com This suggests that under conditions of oxidative stress, there may be an upregulation of 5-S-CD production independent of tyrosinase activity.

Conversely, 5-S-CD itself possesses antioxidant properties and can act as a potent inhibitor of hydroxylation and oxidation reactions mediated by the Fenton system (hydrogen peroxide and iron). nih.gov It can chelate ferric ions, which may alter the production of hydroxyl radicals and localize oxidative damage. nih.gov This suggests that the synthesis of 5-S-CD could be part of a cellular defense mechanism against oxidative stress. nih.gov

However, the story is more complex. While 5-S-CD can be protective, its derivatives can also be toxic. Thio-catecholamines, including 5-S-cysteinyl-dopamine, a related compound, are formed during the oxidative degradation of dopamine and have been shown to be toxic to neurons. nih.govresearchgate.net Exposure of neurons to 5-S-cysteinyl conjugates can lead to increased intracellular ROS, oxidative DNA damage, and apoptosis. nih.gov This highlights a dual role where the formation of 5-S-CD can be both a response to and a potential contributor to oxidative damage, depending on the specific cellular context and subsequent metabolic pathways.

| Factor | Effect on 5-S-CD |

| Reactive Oxygen Species (ROS) | Can promote non-enzymatic formation of dopaquinone, leading to increased 5-S-CD. mdpi.com |

| 5-S-Cysteinyl-D-dopa | Acts as an antioxidant, inhibiting Fenton reaction-induced oxidation. nih.gov |

| 5-S-Cysteinyl Conjugates | Can induce intracellular ROS and oxidative damage in neurons. nih.gov |

Comparative Biochemical and Structural Studies of 5 S Cysteinyl D Dopa

Comparison with Other Cysteinyldopa (B216619) Isomers and Adducts

The formation of cysteinyldopas is a crucial step in the biosynthesis of pheomelanin, the pigment responsible for red and yellow hues. This process begins with the oxidation of tyrosine to dopaquinone (B1195961) by the enzyme tyrosinase. mdpi.comontosight.ai In the presence of the amino acid cysteine, dopaquinone readily reacts to form several cysteinyldopa isomers. mdpi.com The primary and most abundant isomer formed is 5-S-cysteinyldopa (5-S-CD). mdpi.comresearchgate.net However, other minor isomers are also produced, including 2-S-cysteinyldopa (2-S-CD), 6-S-cysteinyldopa, and 2,5-S,S'-dicysteinyldopa. mdpi.commedicaljournalssweden.se The ratio of these isomers can vary, but typically 5-S-CD constitutes the majority, followed by 2-S-CD. mdpi.commdpi.com

Structurally, these isomers differ in the point of attachment of the cysteine molecule to the dopa ring. This seemingly small difference in structure leads to distinct chemical and biochemical properties. For instance, the various isomers can be separated using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography, which exploit these differences in their physical and chemical characteristics. medicaljournalssweden.semedicaljournals.se The fragmentation patterns observed in mass spectrometry are unique for each isomer, allowing for their specific identification. medicaljournalssweden.se

The diastereomers of 5-S-cysteinyldopa, such as those formed from L-dopa and D-cysteine or from D-dopa and L-cysteine, also exhibit different properties and can be separated chromatographically from the naturally occurring L-L isomer. medicaljournals.se These diastereomers are valuable as internal standards in analytical methods for quantifying 5-S-cysteinyldopa. medicaljournals.se

The subsequent oxidation of these cysteinyldopa isomers leads to the formation of different structural units within the final pheomelanin polymer. For example, pheomelanin synthesized from 2-S-CD has different pyrolytic decomposition products compared to that synthesized from 5-S-CD, indicating a difference in the resulting polymer structure. mdpi.com This highlights how the initial isomer composition influences the final structure and properties of the melanin (B1238610) pigment.

Table 1: Comparison of Major Cysteinyldopa Isomers

| Isomer | Relative Abundance | Key Structural Feature | Significance |

|---|---|---|---|

| 5-S-cysteinyldopa | Major (approx. 74%) mdpi.com | Cysteine attached at the 5-position of the dopa ring. | Primary precursor to pheomelanin. mdpi.commdpi.com |

| 2-S-cysteinyldopa | Minor (approx. 14%) mdpi.com | Cysteine attached at the 2-position of the dopa ring. | Contributes to the formation of mixed-type melanin and trichochromes. mdpi.com |

| 6-S-cysteinyldopa | Minor (approx. 1%) mdpi.com | Cysteine attached at the 6-position of the dopa ring. | Previously unknown isomer identified in melanoma patient urine. medicaljournalssweden.se |

| 2,5-S,S'-dicysteinyldopa | Minor (approx. 5%) mdpi.com | Two cysteine molecules attached at the 2 and 5-positions of the dopa ring. | Contributes to the overall structure of pheomelanin. mdpi.com |

Differences in Biosynthesis and Function Across Species

The biosynthesis of 5-S-cysteinyldopa is primarily associated with melanocytes, the melanin-producing cells, in a variety of species, including humans and other animals. ontosight.airesearchgate.net The fundamental pathway involves the tyrosinase-catalyzed oxidation of tyrosine to dopaquinone, which then reacts with cysteine. mdpi.comontosight.ai The level of 5-S-CD formation in human melanoma cells is strongly correlated with the degree of melanization and the activity of tyrosinase. nih.gov

However, the production of 5-S-cysteinyldopa is not exclusively confined to melanocytes or dependent solely on tyrosinase. Studies have shown that 5-S-CD can be found in non-melanogenic tissues such as the liver, kidney, and brain of mice and rats. nih.govmedicaljournalssweden.se Furthermore, the urinary excretion of 5-S-CD in black and albino mice did not show significant differences, and plasma levels were similar in normally pigmented individuals and those with tyrosinase-negative albinism. nih.govmedicaljournalssweden.se This suggests the existence of alternative, non-tyrosinase-dependent oxidation mechanisms for its formation, possibly involving peroxidases or free radicals. mdpi.commedicaljournalssweden.se

In terms of function, in pigmented animals like guinea pigs, the levels of dopa and 5-S-cysteinyldopa in the skin and serum vary with coat color. medicaljournalssweden.se Red skin contains significantly higher amounts of 5-S-cysteinyldopa compared to black skin, and red animals exhibit much higher serum levels of this compound. medicaljournalssweden.se This directly links the abundance of 5-S-cysteinyldopa to the production of red pheomelanin pigment.

The regulation of 5-S-cysteinyldopa synthesis can also differ. In some human melanoma cell lines, increasing the availability of cysteine leads to increased 5-S-CD production. nih.gov Interestingly, the inhibition of glutathione (B108866) synthesis can also lead to an increase in intracellular cysteine and subsequently 5-S-cysteinyldopa, suggesting an indirect regulatory role for glutathione. nih.gov

Table 2: Factors Influencing 5-S-Cysteinyldopa Biosynthesis

| Factor | Effect on 5-S-CD Synthesis | Species/System Studied | Reference |

|---|---|---|---|

| Tyrosinase Activity | Directly correlated with 5-S-CD formation. | Human melanoma cells | nih.gov |

| Cysteine Availability | Increased levels can enhance 5-S-CD production. | Human melanoma cells | nih.govresearchgate.net |

| Glutathione Levels | Inhibition of synthesis can indirectly increase 5-S-CD by elevating intracellular cysteine. | Human melanoma cells | nih.gov |

| Non-tyrosinase Oxidation | Alternative pathways exist, likely involving peroxidases or free radicals. | Mice, Rats, Humans (albinism) | mdpi.comnih.govmedicaljournalssweden.se |

| Metal Ions (e.g., Zinc) | Can divert the oxidation pathway towards the formation of trichochromes. | In vitro studies | capes.gov.br |

Relationship to Other Thio-catecholamines and Benzothiazines

5-S-cysteinyldopa is a key member of a broader class of compounds known as thio-catecholamines, which are characterized by the presence of a sulfur-containing group attached to a catecholamine structure. wikipedia.orgnih.gov The formation of these adducts, such as 5-S-cysteinyl-dopamine, is believed to occur through the reaction of quinones (derived from the oxidation of catecholamines like dopamine) with sulfhydryl groups of cysteine. nih.gov These 5-S-cysteinyl conjugates of catecholamines have been shown to induce cellular damage in neurons, suggesting a potential role in neurodegenerative processes. nih.gov

The biochemical fate of 5-S-cysteinyldopa is intricately linked to the formation of benzothiazines. mdpi.comrsc.orgresearchgate.net Following its formation, 5-S-cysteinyldopa is further oxidized, a process that can be catalyzed by tyrosinase, to form a quinone. mdpi.comresearchgate.net This quinone then undergoes an internal cyclization to produce a quinone imine intermediate. mdpi.comresearchgate.net This intermediate is at a critical branch point: it can either rearrange to form a carboxylated benzothiazine derivative (benzothiazine-3-carboxylic acid) or undergo decarboxylation to yield a non-carboxylated benzothiazine. mdpi.commdpi.comresearchgate.net

These benzothiazine intermediates are the direct precursors that polymerize to form the final pheomelanin pigment. mdpi.comresearchgate.netnih.gov The specific pathway taken—carboxylated versus non-carboxylated benzothiazines—is influenced by factors such as the presence of metal ions like zinc, and this choice affects the properties of the resulting pheomelanin. mdpi.comcapes.gov.br The benzothiazine units can further undergo ring contraction to form benzothiazole (B30560) moieties, which also contribute to the final structure and photoreactivity of pheomelanin. mdpi.comdntb.gov.ua

The study of these transformations has led to a more detailed understanding of the structure of pheomelanin, moving beyond a simple "benzothiazine" description to a more nuanced model that includes specific benzothiazine and benzothiazole units linked in a complex polymer. nih.govdntb.gov.ua

Future Directions in Academic Research on 5 S Cysteinyl D Dopa

Elucidation of Unexplored Metabolic Pathways

While the formation of 5-S-CD from the oxidation of dopa and subsequent reaction with cysteine is established, the full scope of its metabolic fate remains an area of active investigation. nih.govuni.lu Future research will likely focus on identifying and characterizing alternative or less-explored metabolic pathways involving 5-S-CD.

It is known that 5-S-CD can be formed through the enzymatic conversion of 5-S-glutathionyl-dopamine. researchgate.net Further investigation into the enzymes and co-factors that regulate this conversion, as well as other potential enzymatic modifications of 5-S-CD, is a critical next step. The formation of 5-S-CD has been linked to the autoxidation of catechols to quinones, which then couple with glutathione (B108866); the resulting adduct is ultimately cleaved to yield 5-S-cysteinyl derivatives. nih.gov A deeper understanding of the kinetics and regulation of these reactions within different cellular compartments is needed.

Moreover, research into the downstream metabolites of 5-S-CD is crucial. For instance, its oxidation can lead to the formation of benzothiazine derivatives like 7-(2-aminoethyl)-3,4-dihydro-5-hydroxy-2H-1,4-benzothiazine-3-carboxylic acid (DHBT-1), which may possess its own distinct biological activities and toxicities. researchgate.netportlandpress.com Mapping these extended metabolic pathways will provide a more complete picture of the molecule's influence in biological systems.

Development of Novel Analytical Techniques for Research Applications

The accurate and sensitive detection of 5-S-CD and its metabolites in biological samples is paramount for advancing research. mdpi.comtandfonline.com While high-performance liquid chromatography (HPLC) with electrochemical detection is a well-established method, there is a continuous drive to develop more sophisticated and efficient analytical techniques. nih.govresearchgate.netsci-hub.senih.gov

Future developments are likely to include:

Advanced Mass Spectrometry (MS) Techniques: The use of techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and specificity for the simultaneous quantification of 5-S-CD and a broader range of related catecholamine metabolites in complex biological matrices like plasma and urine. sci-hub.secreative-proteomics.com

Novel Sample Preparation Methods: Innovations in sample preparation, such as solid-phase microextraction (SPME) and dispersive solid-phase extraction (DSPE), aim to improve the efficiency of analyte extraction and reduce interferences, leading to more reliable quantification. mdpi.com

Spectroscopic Approaches: Surface-enhanced Raman spectroscopy (SERS) is emerging as a powerful, label-free technique for detecting 5-S-CD. researchgate.netnih.gov Recent studies have demonstrated its potential for sensitive detection in artificial biofluids, with theoretical calculations supporting experimental findings. researchgate.netnih.gov Further refinement of SERS-based methods could lead to rapid and robust analytical tools for both research and potential clinical applications. nih.gov The use of graphene oxide as a substrate to enhance the spectroscopic signal is also an area of active exploration. rsc.org

These advancements will enable researchers to measure subtle changes in 5-S-CD levels in various biological contexts, providing deeper insights into its dynamic roles.

Refinement of Theoretical Models for Biochemical Interactions

Computational and theoretical modeling plays a crucial role in understanding the complex biochemical interactions of molecules like 5-S-CD. Future research will focus on refining these models to more accurately predict its behavior and interactions with other biological molecules.

Quantum chemical modeling, for example, can be used to study the thermodynamic stability of 5-S-CD and its derivatives, as well as the mechanisms of its formation and subsequent reactions. ajol.info Such models can help to elucidate the diversion of the melanin (B1238610) synthesis pathway towards pheomelanin in the presence of cysteine. ajol.info

Furthermore, theoretical models are being developed to understand the structural features of melanins, the broader class of pigments to which the metabolism of 5-S-CD is linked. nih.gov By employing methods like time-dependent density functional theory, researchers can calculate the optical absorption spectra of intermediate structures in the melanin synthesis pathway, providing valuable signatures for their identification. nih.gov

The interaction of 5-S-CD with proteins and other biomolecules is another critical area for theoretical investigation. frontiersin.org Computational studies can help to predict binding affinities and identify key residues involved in these interactions, offering insights into the mechanisms by which 5-S-CD exerts its biological effects. For instance, understanding its interaction with enzymes involved in dopamine (B1211576) metabolism could reveal potential inhibitory or modulatory roles. semanticscholar.org

Investigation of Its Broader Significance in Fundamental Biological Processes

While much of the research on 5-S-CD has been in the context of melanoma and neurodegenerative diseases like Parkinson's disease, its broader significance in fundamental biological processes is an exciting frontier for future investigation. researchgate.netmdpi.comnih.govresearchgate.net

Key areas of future research include:

Role in Redox Homeostasis: The formation of 5-S-CD is intrinsically linked to oxidative processes. frontiersin.org Investigating its role as a marker of oxidative stress and its potential function in cellular antioxidant defense mechanisms is a promising avenue. frontiersin.org

Interaction with Signaling Pathways: Research has begun to uncover the interaction of 5-S-CD with cellular signaling cascades. For example, it has been shown to mediate the activation of the ERK1/2 and JNK1/2 pro-apoptotic signaling pathways. portlandpress.com Further studies are needed to explore its impact on other key signaling networks that regulate cell fate and function.

Involvement in Neuromelanin Formation: 5-S-cysteinyl adducts of dopamine are found in the substantia nigra and are associated with neuromelanin. frontiersin.org Elucidating the precise role of 5-S-CD in the formation and properties of neuromelanin could have significant implications for understanding age-related changes in the brain and the pathogenesis of neurodegenerative disorders. frontiersin.orgmdpi.com

Comparative Biology: The detection of 5-S-cysteinyl derivatives in the brains of various mammalian species suggests a conserved biological role. nih.gov Comparative studies across different species could provide valuable insights into the fundamental functions of this metabolite.

By expanding the scope of research beyond its currently known roles, scientists can uncover the full extent of 5-S-cysteinyl-D-dopa's importance in biology.

Q & A

Q. How to ensure ethical compliance when studying 5-S-Cysteinyl-D-dopa in human-derived samples?

- Methodological Answer :

- Obtain informed consent for biospecimen use and anonymize data to protect participant privacy .

- Include ethics committee approval details in the "Materials and Methods" section .

Tables for Quick Reference

| Key Analytical Techniques | Applications | Evidence |

|---|---|---|

| LC-MS/MS | Quantification in biological matrices | |

| 2D NMR | Structural elucidation | |

| Cyclic Voltammetry | Redox behavior analysis |

| Critical Experimental Controls | Purpose | Evidence |

|---|---|---|

| Isotopic labeling | Tracking degradation/metabolic pathways | |

| Enzyme inhibition assays | Validating mechanistic hypotheses |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.